N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide
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Overview
Description
Benzimidazole is a type of organic compound that is formed from benzene and imidazole. It is a heterocyclic aromatic compound that is colorless and solid. It is an important pharmacophore and is used in the discovery of many therapeutic agents . The sulfamoyl group is a functional group that is commonly found in some types of drugs, including certain diuretics and carbonic anhydrase inhibitors .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, a phenyl ring, and a sulfamoyl group attached to a cyclohexyl ring. The exact structure would need to be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzimidazoles can undergo a variety of reactions, including alkylation, acylation, and halogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties of benzimidazole derivatives include good stability and solubility in polar solvents .Scientific Research Applications
Microwave-Assisted Synthesis and Carbonic Anhydrase Inhibition
Research conducted by Ulus et al. (2016) developed novel acridine-acetazolamide conjugates through microwave-assisted synthesis, investigating their effects as inhibitors of human carbonic anhydrase isoforms. These compounds displayed significant inhibitory activity across several isoforms, demonstrating potential applications in therapeutic areas requiring carbonic anhydrase inhibition (Ulus et al., 2016).
Antimicrobial Evaluation
Sethi et al. (2016) synthesized N-benzimidazol-1-yl-methyl-benzamide derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. Selected derivatives exhibited significant antimicrobial properties, suggesting their potential in developing new antimicrobial agents (Sethi et al., 2016).
Copper-Catalyzed Amidation and Imidation
Tran et al. (2014) reported on the copper-catalyzed reactions of alkanes with simple amides, sulfonamides, and imides to form N-alkyl products. This study opens up new possibilities for functionalizing alkanes, a fundamental class of hydrocarbons, through amidation and imidation reactions (Tran et al., 2014).
Proton Exchange Membranes
Li et al. (2007) synthesized sulfonated polyimides containing benzimidazole groups for use as proton exchange membranes. These materials showed promising properties for fuel cell applications, including high proton conductivity and good water stability (Li et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c1-31(22-7-3-2-4-8-22)35(33,34)23-17-13-20(14-18-23)27(32)28-21-15-11-19(12-16-21)26-29-24-9-5-6-10-25(24)30-26/h5-6,9-18,22H,2-4,7-8H2,1H3,(H,28,32)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQJMYOGRDDGEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide |
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